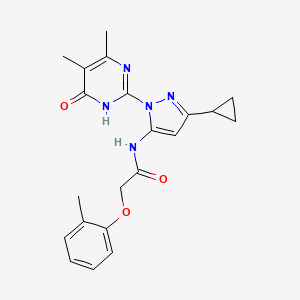

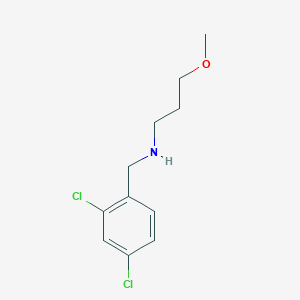

![molecular formula C19H22N4O4S B3009431 Ethyl 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetate CAS No. 326918-89-2](/img/structure/B3009431.png)

Ethyl 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves the use of catalysts and starting materials that can influence the formation of the desired product. For instance, the use of 2-(sulfooxy)propane-1,2,3-tricarboxylic acid as a catalyst for the formylation of alcohols and amines with ethyl formate is a novel approach that could potentially be applied to the synthesis of sulfanylacetate derivatives . This method is advantageous due to its mild reaction conditions and the use of green chemistry principles.

Molecular Structure Analysis

Spectral and quantum chemical analyses are crucial for understanding the molecular structure of compounds. The Fourier transform infrared and Raman spectra, as well as UV/Vis spectroscopy, are used to characterize the structure of a related compound, ethyl 4-[3-(adamantan-1-yl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazole-1-yl]methylpiperazine-1-carboxylate . These techniques, along with DFT and TDDFT calculations, could be employed to analyze the molecular structure of Ethyl 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetate, providing insights into its vibrational and electronic properties.

Chemical Reactions Analysis

The reactivity of sulfanylacetate derivatives can be inferred from the chemical reactions they undergo. Although the specific reactions of Ethyl 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetate are not detailed in the provided papers, the synthesis and reactivity of similar compounds, such as the 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, suggest that these types of molecules could exhibit interesting reactivity patterns, potentially useful in the development of antiprotozoal agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfanylacetate derivatives can be deduced from their molecular structure and the substituents present on the core scaffold. The papers provided do not directly address the properties of Ethyl 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetate, but the strong antiprotozoal activity of related benzimidazole derivatives indicates that the biological activity is a significant property of these compounds . The solubility, stability, and reactivity of these compounds are likely influenced by their molecular structure, which can be studied using the aforementioned spectroscopic and computational methods .

Wissenschaftliche Forschungsanwendungen

Metabolic Characterization

A compound similar to Ethyl 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetate, designated as C-11, was studied for its metabolic fate in vivo, revealing significant insights into its safety and mechanism of action. The study focused on characterizing the in vivo metabolites of C-11, contributing to the understanding of its pharmacological profile (Wang et al., 2016).

Bioactive Potentials from Mollusks

Research on mollusks led to the isolation of compounds with structures related to Ethyl 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetate. These compounds demonstrated notable antioxidant and anti-inflammatory activities, providing a basis for exploring similar compounds for their therapeutic potentials (Chakraborty & Joy, 2019).

Synthesis and Antimicrobial Activities

The synthesis and evaluation of antimicrobial activities of derivatives of the purin-8-yl structure, similar to Ethyl 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetate, revealed promising antibacterial properties against both Gram-positive and Gram-negative bacteria, highlighting the potential of such compounds in antimicrobial therapies (Sharma, Sharma, & Rane, 2004).

Pharmacological Evaluation

A related compound, Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide, showed significant pharmacological properties, including GLS inhibition. This suggests the potential of Ethyl 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetate in similar therapeutic applications (Shukla et al., 2012).

Antioxidative Properties

Studies on highly oxygenated derivatives of similar compounds have shown strong antioxidative activities, indicating the potential of Ethyl 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetate in combating oxidative stress (Makkar & Chakraborty, 2018).

Novel Sulfonamide Hybrids

Research into novel hybrids of sulfonamide derivatives bearing structures related to Ethyl 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetate has showcased promising antimicrobial activities, adding another dimension to its potential application in medicinal chemistry (Hussein, 2018).

Eigenschaften

IUPAC Name |

ethyl 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4S/c1-3-27-14(24)12-28-19-20-16-15(17(25)21-18(26)22(16)2)23(19)11-7-10-13-8-5-4-6-9-13/h4-6,8-9H,3,7,10-12H2,1-2H3,(H,21,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEEVGFDRJDMMJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

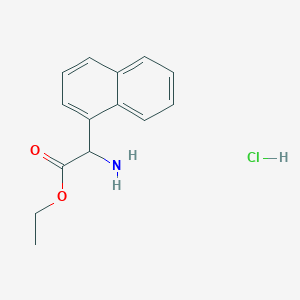

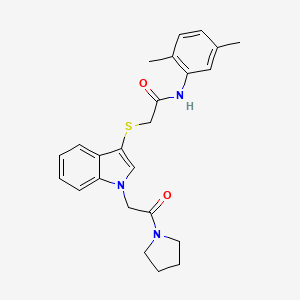

![3-{[(5-Methylthiophen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B3009348.png)

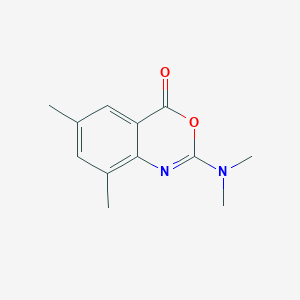

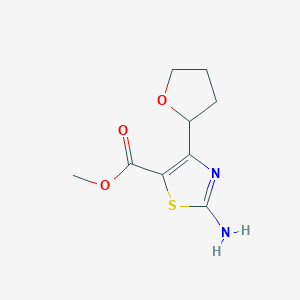

![3-Bromo-2-chlorobenzo[b]thiophen-5-amine](/img/structure/B3009351.png)

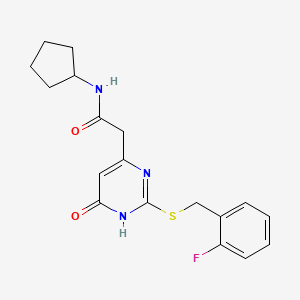

![N-(3-isopropoxypropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3009362.png)

![N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-2-propylpentanamide](/img/structure/B3009365.png)

![2-chloro-N-cyclopropyl-4-[(prop-2-yn-1-yl)amino]benzamide](/img/structure/B3009370.png)